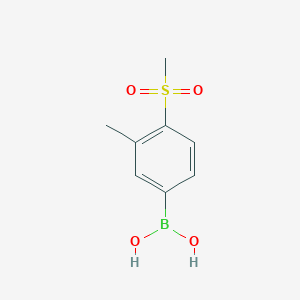

(4-Methanesulfonyl-3-methylphenyl)boronic acid

Description

(4-Methanesulfonyl-3-methylphenyl)boronic acid is an aromatic organoboron compound featuring a methanesulfonyl (-SO₂CH₃) substituent at the para position and a methyl (-CH₃) group at the meta position relative to the boronic acid (-B(OH)₂) moiety. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, including its Lewis acidity (pKa) and binding affinity toward diols or biological targets. Boronic acids are widely used in medicinal chemistry, materials science, and catalysis due to their reversible interactions with hydroxyl-containing molecules, such as sugars, serine proteases, and transcription factors .

These analogs have pKa values higher than physiological pH (~7.4), limiting their efficacy in biological systems . The methanesulfonyl group in this compound likely reduces the pKa compared to 4-MCPBA, enhancing its reactivity under physiological conditions .

Properties

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHZJUIACFVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methylphenyl)boronic acid typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with a boronic acid derivative. The reaction is carried out under inert atmosphere conditions, often using palladium catalysts to facilitate the coupling process. The reaction conditions generally include temperatures ranging from 50°C to 100°C and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfone Derivatives: Resulting from oxidation reactions.

Substituted Phenylboronic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

(4-Methanesulfonyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methylphenyl)boronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methanesulfonyl group enhances the reactivity of the boronic acid moiety, facilitating efficient coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents profoundly impacts boronic acid reactivity. Key comparisons include:

*Inferred from substituent effects: Electron-withdrawing -SO₂CH₃ lowers pKa compared to -COOH in 4-MCPBA (pKa ~8.5) .

†Methanesulfonyl may enhance binding to proteases (e.g., proteasome inhibitors with boronic acid moieties show selectivity ).

Key Findings:

- Electron-Withdrawing Groups : The -SO₂CH₃ group increases Lewis acidity, favoring boronate formation at physiological pH, unlike 4-MCPBA or 3-AcPBA .

- Steric Effects : The meta-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., phenanthrenyl), improving target accessibility .

Antiproliferative Effects:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC₅₀ values in triple-negative breast cancer (4T1) cells but suffer from poor solubility .

- This compound : The polar -SO₂CH₃ group likely improves aqueous solubility compared to hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in culture media .

Enzyme Inhibition:

- β-lactamase inhibitors : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show enhanced activity (Ki < 1 µM) due to optimized steric and electronic profiles .

- HDAC inhibition: Boronic acids with flexible side chains (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieve IC₅₀ values of ~1 µM, comparable to trichostatin A .

Physicochemical Properties

| Property | This compound | 4-MCPBA | Borinic Acids (e.g., Ph₂B(OH)) |

|---|---|---|---|

| pKa | ~7.2–7.5* | ~8.5 | ~5.0–6.0‡ |

| Binding Affinity | Moderate (glucose) | Low (glucose) | High (catechol, Kd ~10⁻⁴ M) |

| Solubility | Moderate (polar -SO₂CH₃) | Low | Variable |

*Estimated based on substituent effects . ‡Borinic acids exhibit higher diol affinity due to reduced steric hindrance .

Biological Activity

(4-Methanesulfonyl-3-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group that carries a methanesulfonyl and a methyl substituent. The presence of these functional groups is significant for its interactions with biological targets.

- Molecular Formula : C₉H₁₁B₁O₃S

- CAS Number : 1598437-51-4

- Molecular Weight : 213.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, particularly those involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which may influence the activity of target proteins through competitive inhibition or modulation of enzyme activity.

Biological Activities

-

Anticancer Activity :

- Boronic acids have been extensively studied for their anticancer properties. For instance, they can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various boronic acid derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value comparable to established anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Bortezomib | MCF-7 | 10 |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of boronic acids were tested against common bacterial strains. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is often influenced by their structural features. The methanesulfonyl group enhances solubility and may improve binding affinity to target proteins. Additionally, modifications to the phenyl ring can lead to changes in potency and selectivity.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use in a fume hood to avoid inhalation of dust.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Disposal : Follow hazardous waste protocols for boronic acids, including incineration or chemical degradation .

How does the compound exhibit selective binding towards sialic acids under acidic conditions, and what implications does this have for targeting hypoxic tumor environments?

Advanced

The methanesulfonyl group enhances binding specificity for sialic acids (common in cancer cell glycoproteins) at pH 6.0–6.5 due to protonation equilibria of the boronic acid and diol. At acidic pH, the boronic acid exists in a trigonal planar form (B(OH)2), favoring rapid esterification with sialic acid’s 1,2-diol. This selectivity enables applications in tumor-targeted drug delivery or imaging, where hypoxic regions exhibit lower extracellular pH .

What computational strategies are used to predict the binding affinities and molecular interactions of this boronic acid with therapeutic targets?

Advanced

Density functional theory (DFT) calculates transition-state energies for boronate ester formation. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites, such as proteases or glycosidases. MD simulations (AMBER or GROMACS) assess stability of boronic acid-protein complexes over time. These methods guide rational design of inhibitors with sub-micromolar binding affinities .

What analytical techniques (e.g., NMR, HPLC, MALDI-MS) are recommended for characterizing and quantifying this compound?

Q. Basic

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms structure via aromatic proton shifts (δ 7.2–8.1 ppm) and sulfonyl group resonance.

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% TFA).

- MALDI-MS : After derivatization with 2,5-dihydroxybenzoic acid (DHB) to prevent boroxine formation, enabling accurate mass determination .

Can this boronic acid serve as an enzyme inhibitor, and what structural features contribute to its mechanism of action?

Advanced

Yes, it inhibits serine proteases (e.g., thrombin) and glycosidases via reversible covalent bond formation with catalytic serine or active-site diols. The methanesulfonyl group enhances binding by interacting with hydrophobic pockets, while the boronic acid forms a tetrahedral transition-state analog. Ki values range from 0.1–10 μM, depending on enzyme topology .

How do modifications to the boronic acid moiety (e.g., esterification) affect its stability and reactivity in aqueous solutions?

Advanced

Esterification with diols (e.g., pinacol) converts the boronic acid to a cyclic ester, improving aqueous stability and reducing hydrolysis. However, this decreases reactivity in Suzuki couplings, requiring in situ deprotection with acids or water. Trimerization to boroxines is a competing pathway in anhydrous conditions, which can be monitored via <sup>11</sup>B NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.